molecular formula C11H16OS2 B14390432 S-Tert-Butyl Phenylmethanesulfinothioate CAS No. 89523-60-4

S-Tert-Butyl Phenylmethanesulfinothioate

Cat. No.: B14390432
CAS No.: 89523-60-4
M. Wt: 228.4 g/mol
InChI Key: YSMFDQIECFTBNG-UHFFFAOYSA-N
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Description

S-Tert-Butyl Phenylmethanesulfinothioate is a sulfur-containing compound characterized by a sulfinothioate functional group (-S(O)S-), a tert-butyl substituent, and a phenylmethane moiety. The tert-butyl group introduces steric hindrance, influencing reactivity and selectivity in nucleophilic substitutions, while the phenyl group enables π-π interactions and enhances lipophilicity.

Properties

CAS No.

89523-60-4

Molecular Formula

C11H16OS2

Molecular Weight

228.4 g/mol

IUPAC Name

tert-butylsulfanylsulfinylmethylbenzene

InChI

InChI=1S/C11H16OS2/c1-11(2,3)13-14(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

YSMFDQIECFTBNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SS(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Tert-Butyl Phenylmethanesulfinothioate typically involves the reaction of tert-butyl phenylmethanesulfinothioate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl alcohol and phenylmethanesulfinothioate in the presence of a catalyst to facilitate the reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: S-Tert-Butyl Phenylmethanesulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the tert-butyl and phenylmethanesulfinothioate groups, which can affect the reactivity and selectivity of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry: S-Tert-Butyl Phenylmethanesulfinothioate is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. Its unique structure allows for selective transformations, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, although further research is needed to fully understand its biological activity and therapeutic potential.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of S-Tert-Butyl Phenylmethanesulfinothioate involves its interaction with molecular targets through nucleophilic or electrophilic pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The phenylmethanesulfinothioate moiety can participate in redox reactions, contributing to the compound’s overall chemical behavior .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between S-Tert-Butyl Phenylmethanesulfinothioate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reactivity/Applications Biological Activity (IC₅₀) Hazards
This compound* C₁₁H₁₆OS₂ ~228.37 Sulfinothioate, tert-butyl, phenyl Steric hindrance from tert-butyl; π-π interactions via phenyl; thiol-based reactivity N/A Likely similar to analogs
(R)-S-tert-Butyl 2-methylpropane-2-sulfinothioate C₈H₁₈OS₂ 194.36 Sulfinothioate, tert-butyl Stereospecific reactivity (R-configuration); steric effects dominate N/A H315, H319, H335
S-tert-Butyl thioacetate C₆H₁₂OS₂ 148.28 Thioester, tert-butyl High volatility; nucleophilic substitutions; stabilizes intermediates via sulfur lone pairs N/A N/A
Class I Indole Derivatives (e.g., Compound 1) Varies Varies Indole, tert-butyl, pyridine π-H-bond interactions with residues (e.g., B-R117, C-G24); high lipophilicity (cLogP = 8.06) 0.4 nM Dependent on substituents

*Hypothetical data inferred from structural analogs.

Reactivity and Selectivity

  • Steric Effects: The tert-butyl group in this compound and its analogs (e.g., (R)-S-tert-Butyl 2-methylpropane-2-sulfinothioate) creates steric hindrance, reducing unwanted side reactions and enhancing selectivity in nucleophilic substitutions .
  • Electronic Effects: The sulfinothioate group (-S(O)S-) in this compound and its methylpropane analog stabilizes transition states via sulfur’s electron-rich nature, contrasting with the thioester group in S-tert-Butyl thioacetate, which favors acyl transfer reactions .
  • Aromatic Interactions: The phenyl group in this compound enables π-π stacking with aromatic residues in biological targets, a feature absent in simpler analogs like 2-methylpropane-2-sulfinothioate .

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